molecular formula C12H13FN2O2S B7636552 N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No. B7636552
M. Wt: 268.31 g/mol
InChI Key: XAYXFQJDXPMXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as FMA or FMA-1, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 is not fully understood, but it is believed to act by inhibiting enzymes or modulating receptors that are involved in various biological processes. This compound-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound-1 has also been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound-1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound-1 has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound-1 has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound-1 is also relatively easy to synthesize and can be obtained in large quantities. However, this compound-1 also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, further studies are needed to evaluate the safety and efficacy of this compound-1 in animal models and humans.

Future Directions

There are several future directions for the research on N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1, including:
1. Optimization of the synthesis method to increase the yield and purity of this compound-1.
2. Evaluation of the safety and efficacy of this compound-1 in animal models and humans.
3. Identification of the molecular targets of this compound-1 and elucidation of its mechanism of action.
4. Development of novel derivatives of this compound-1 with improved properties and selectivity.
5. Exploration of the potential applications of this compound-1 in other fields, such as material science and agriculture.
In conclusion, this compound-1 is a thiazolidinone derivative that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound-1 has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound-1 and its derivatives in various fields.

Synthesis Methods

N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 can be synthesized using different methods, including the reaction of 4-fluoro-2-methylphenyl isothiocyanate with 4-oxo-1,3-thiazolidin-3-ylacetic acid, and the reaction of 4-fluoro-2-methylphenyl isocyanate with 4-oxo-1,3-thiazolidin-3-ylacetic acid hydrazide. These methods have been optimized to increase the yield and purity of this compound-1.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound-1 has been evaluated for its anti-inflammatory, antioxidant, and anticancer properties. In drug discovery, this compound-1 has been screened for its potential to act as an enzyme inhibitor or receptor agonist/antagonist. In material science, this compound-1 has been used as a building block for the synthesis of novel materials with improved properties.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c1-8-4-9(13)2-3-10(8)14-11(16)5-15-7-18-6-12(15)17/h2-4H,5-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYXFQJDXPMXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.